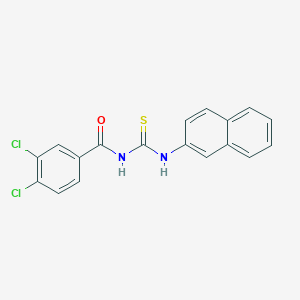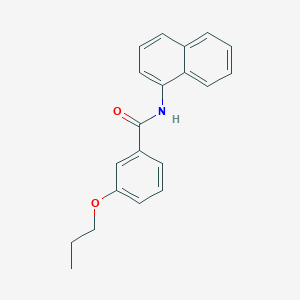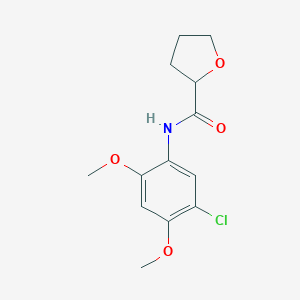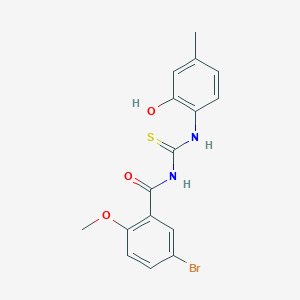![molecular formula C15H14N4O2S3 B399674 N-acetyl-N'-[4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]thiourea CAS No. 640246-19-1](/img/structure/B399674.png)
N-acetyl-N'-[4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-acetyl-N'-[4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]thiourea is a compound that has garnered significant interest in the scientific community due to its potential biological activities. This compound belongs to the class of thiophene derivatives, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-N'-[4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]thiourea typically involves the condensation of N-(4-acetylphenyl)-2-chloroacetamide with various functionalized thiocarbamoyl compounds. This reaction is carried out in alcoholic sodium ethoxide, which acts as a base to facilitate the condensation reaction . The process can be summarized as follows:
Starting Materials: N-(4-acetylphenyl)-2-chloroacetamide and functionalized thiocarbamoyl compounds.
Reaction Conditions: Alcoholic sodium ethoxide as the base.
Product Formation: this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
化学反应分析
Types of Reactions
N-acetyl-N'-[4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiophene derivatives.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits significant antibacterial and antioxidant activities.
Medicine: Potential therapeutic agent for treating bacterial infections and oxidative stress-related conditions.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-acetyl-N'-[4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]thiourea involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, thereby disrupting essential metabolic processes . The compound’s antioxidant activity is likely due to its ability to scavenge free radicals and reduce oxidative stress.
相似化合物的比较
Similar Compounds
Thiophene-2-carboxamide derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Thiazole derivatives: Known for their antimicrobial properties, these compounds have structural similarities with thiophene derivatives.
Uniqueness
N-acetyl-N'-[4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]thiourea stands out due to its dual functional groups (acetylcarbamothioyl and thiophene-2-carboxamide), which contribute to its unique chemical reactivity and biological activity
属性
CAS 编号 |
640246-19-1 |
|---|---|
分子式 |
C15H14N4O2S3 |
分子量 |
378.5g/mol |
IUPAC 名称 |
N-[[4-(acetylcarbamothioylamino)phenyl]carbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H14N4O2S3/c1-9(20)16-14(22)17-10-4-6-11(7-5-10)18-15(23)19-13(21)12-3-2-8-24-12/h2-8H,1H3,(H2,16,17,20,22)(H2,18,19,21,23) |
InChI 键 |
VMICRFRXGRNIIB-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(=S)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CS2 |
规范 SMILES |
CC(=O)NC(=S)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-N'-(3-butoxybenzoyl)thiourea](/img/structure/B399591.png)

![N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-methylbenzamide](/img/structure/B399593.png)
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide](/img/structure/B399594.png)


![Propyl 4-({[(5-bromo-2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B399600.png)
![N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]-2-(4-chlorophenyl)acetamide](/img/structure/B399603.png)

![N-[4-(dimethylamino)phenyl]-N'-(2-iodobenzoyl)thiourea](/img/structure/B399607.png)
![2-[2-(2-chloroanilino)-4-oxo-1,3-thiazol-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B399609.png)
![METHYL 2-({[(2-IODOPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE](/img/structure/B399611.png)

![N-[(3,5-dimethylphenyl)carbamothioyl]-2-methylbenzamide](/img/structure/B399614.png)
